

Application Note: Quantification of Estrone Sulfate in Human Serum by LC-MS/MS

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Compound of Interest		
Compound Name:	Estrone Sulfate	
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Introduction

Estrone sulfate (E1S) is the most abundant circulating estrogen in the human body and serves as a key reservoir for the production of more potent estrogens such as estradiol. Accurate and sensitive quantification of estrone sulfate in serum is crucial for various research areas, including endocrinology, oncology, and pharmacology. While immunoassays have traditionally been used, they can suffer from a lack of specificity due to cross-reactivity with other endogenous steroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, accuracy, and sensitivity for the quantification of steroid hormones.[1][2]

This application note provides a detailed protocol for the quantification of **estrone sulfate** in human serum using a robust and sensitive LC-MS/MS method. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by a triple-quadrupole mass spectrometer operating in negative ion mode.

Experimental Protocols Materials and Reagents

Estrone sulfate sodium salt (analytical standard)



- Estrone-2,3,4-d3-sulfate (d4-E1S) or other suitable stable isotope-labeled internal standard
 (IS)
- · LC-MS/MS grade acetonitrile, methanol, and water
- Ammonium fluoride (NH4F)
- Human serum (drug-free)
- 96-well collection plates
- Centrifuge capable of accommodating 96-well plates

Instrumentation

- Liquid Chromatograph: An Agilent 1260 LC system or equivalent.[1]
- Mass Spectrometer: An Agilent 6460 triple quadrupole mass spectrometer with a JetStream™ electrospray interface or equivalent.[1]
- LC Column: A Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 μm column with a 3 mm guard column.[1]

Preparation of Standards and Quality Controls

Stock solutions of **estrone sulfate** and the internal standard are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the **estrone sulfate** stock solution into charcoal-stripped human serum to create a calibration curve spanning the desired concentration range.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample preparation:

- Sample Aliquoting: Pipette 50 μ L of serum samples, calibrators, or QCs into a 96-well filter plate.[1]
- Internal Standard Addition: Add 100 μL of acetonitrile containing the internal standard (e.g., 2.9 nmol/L of d4-E1S) to each well.[1]



- Protein Precipitation: Shake the plate for 10 minutes at 1000 rpm to precipitate the serum proteins.[1]
- Filtration: Filter the samples into a 96-well collection plate using a vacuum manifold.[1]
- Dilution: Add 80 μ L of deionized water to each well and mix by shaking at 1000 rpm for 5 minutes.[1]
- Injection: The plate is then ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following LC-MS/MS conditions are optimized for the separation and detection of **estrone sulfate**:

Liquid Chromatography Parameters

Parameter	Value
Column	Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 μm
Guard Column	3 mm
Mobile Phase A	1 mM Ammonium Fluoride in Water
Mobile Phase B	1 mM Ammonium Fluoride in Methanol:2- Propanol (3:1, v/v)
Flow Rate	0.25 mL/min
Column Temperature	40 °C
Injection Volume	20 μL
Gradient	A detailed gradient is described in the original research.[1]

Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	4500 V (Negative)
Nebulizer Pressure	40 psi
Drying Gas Flow	4 L/min
Drying Gas Temperature	300 °C
Sheath Gas Flow	11 L/min
Sheath Gas Temperature	375 °C
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Estrone Sulfate (E1S)	349.1	269.1
d4-Estrone Sulfate (IS)	353.1	273.1

Data Presentation

The quantitative performance of the LC-MS/MS method for **estrone sulfate** is summarized in the tables below, compiled from various validated methods.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Method Reference	Linearity Range	LLOQ
Dufour et al. (2021)[2][3][4]	0.25–500 ng/mL	0.5 ng/mL
ResearchGate Request PDF[5]	Not Specified	7.8 pg/mL
Kushnir et al. (2020)[1][6]	Not Specified	0.2 nmol/L

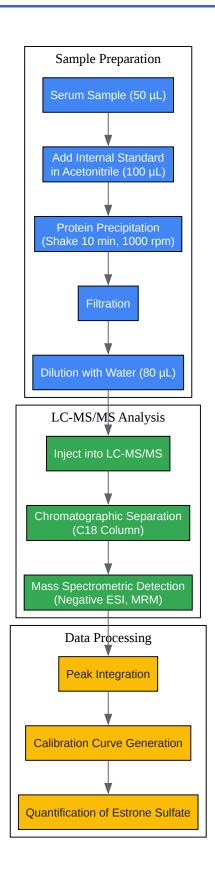


Table 2: Precision and Accuracy

Method Reference	Concentration Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Dufour et al. (2021)[2]	QC Low, Medium, High	1.5 - 10.6	Not Specified	-9.8 to 9.6
ResearchGate Request PDF[5]	Not Specified	< 10.5	< 10.5	< 5.0
Kushnir et al. (2020)[6]	QC Low (1.0 nmol/L)	6	12	83 - 98
QC Medium (2.0 nmol/L)	6	7		
QC High (3.0 nmol/L)	4	6	_	

Mandatory Visualization





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Caption: Experimental workflow for the LC-MS/MS quantification of **estrone sulfate** in serum.



Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **estrone sulfate** in human serum. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for both clinical research and large-scale epidemiological studies. The superior performance of this method compared to traditional immunoassays will aid in a more accurate understanding of the role of **estrone sulfate** in health and disease.

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